

Technical Master File: 4-Chloro-3-fluorobenzene-1,2-diamine

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Compound of Interest

Compound Name: 4-Chloro-3-fluorobenzene-1,2-diamine

CAS No.: 1831097-67-6

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CAS Number: 1831097-67-6 Synonyms: 3-Fluoro-4-chloro-1,2-phenylenediamine; 4-Chloro-3-fluoro-1,2-benzenediamine Molecular Formula: C₆H₆ClFN₂ Molecular Weight: 160.58 g/mol [1]

Executive Summary & Strategic Significance

4-Chloro-3-fluorobenzene-1,2-diamine is a high-value halogenated aromatic building block used primarily in the synthesis of fluorinated benzimidazoles and quinoxalines.[1] Its specific substitution pattern—placing a fluorine atom adjacent to the diamine moiety (position 3) and a chlorine atom at position 4—imparts unique electronic and steric properties to downstream pharmaceutical scaffolds.[1]

Key Applications in Drug Discovery:

- **Kinase Inhibition:** The resulting benzimidazole derivatives mimic the adenine pocket of ATP, serving as potent scaffolds for MEK, EGFR, and VEGFR inhibitors.
- **Metabolic Stability:** The strategic placement of fluorine (C3) blocks metabolic oxidation at a typically labile site on the benzene ring, while the chlorine (C4) provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) to expand the molecule's diversity.
- **pKa Modulation:** The electron-withdrawing nature of the vicinal fluorine reduces the basicity of the benzimidazole nitrogen, potentially improving bioavailability and membrane

permeability.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Property	Specification
Appearance	Off-white to pale brown solid (oxidizes upon air exposure)
Melting Point	97–99 °C (typical for fluorinated diamines)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Conjugate Acid)	~3.5–4.0 (estimated; lower than unsubstituted o-phenylenediamine due to F/Cl induction)
Storage	Hygroscopic and air-sensitive.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.

Synthetic Methodology

The synthesis of **4-Chloro-3-fluorobenzene-1,2-diamine** requires precise regiocontrol to ensure the correct placement of the halogen atoms relative to the amino groups.[1] The most robust industrial route involves the nitration of 2-Fluoro-3-chloroaniline.[1]

Retrosynthetic Analysis

The target molecule is generated via the reduction of 6-nitro-2-fluoro-3-chloroaniline.[1] This precursor is accessible via the electrophilic aromatic substitution (nitration) of 2-fluoro-3-chloroaniline, where the amino group directs the incoming nitro group to the ortho position (C6), which is less sterically hindered than the C2 position (between F and Cl).[1]

Step-by-Step Protocol

Step 1: Protection (Optional but Recommended)

Direct nitration of anilines can lead to oxidation. Acetylation is recommended.

- Reagents: 2-Fluoro-3-chloroaniline (1.0 eq), Acetic Anhydride (1.2 eq), AcOH.

- Conditions: Stir at 0°C to RT for 2 hours.
- Product: N-(2-Fluoro-3-chlorophenyl)acetamide.[1]

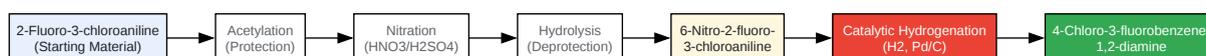
Step 2: Regioselective Nitration

- Reagents: N-Acetylated precursor, HNO₃ (fuming), H₂SO₄. [1]
- Procedure: Add nitrating mixture dropwise at -10°C. The acetamido group directs para to itself (position 4) or ortho (position 6). [1] Due to the meta-directing effect of the halogens and steric crowding at C4 (flanked by Cl), substitution at C6 is favored. [1]
- Hydrolysis: Reflux in HCl/EtOH to remove the acetyl group.
- Intermediate: 6-Nitro-2-fluoro-3-chloroaniline (structurally equivalent to 2-nitro-3-fluoro-4-chloroaniline if renumbered).

Step 3: Reduction to Diamine

- Reagents: H₂ (50 psi), Raney Nickel or Pd/C (5% loading), MeOH/THF solvent.
- Procedure:
 - Charge autoclave with nitroaniline intermediate and catalyst.
 - Pressurize with Hydrogen gas. [2]
 - Stir at RT for 6–12 hours until H₂ uptake ceases.
- Workup: Filter catalyst under Argon (pyrophoric risk). Concentrate filtrate in vacuo.
- Purification: Recrystallization from Toluene/Hexanes or use directly as a crude salt (HCl) to prevent oxidation.

Synthesis Workflow Diagram



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Figure 1: Synthetic pathway from aniline precursor to the target diamine.[1][3][4]

Reaction Engineering: Benzimidazole Formation

The primary utility of this diamine is the formation of the benzimidazole core. Two primary methods are employed depending on the desired substitution at the C2 position of the benzimidazole.

Method A: Phillips Condensation (Acid Catalyzed)

Ideal for generating 2-alkyl or 2-aryl benzimidazoles.[1]

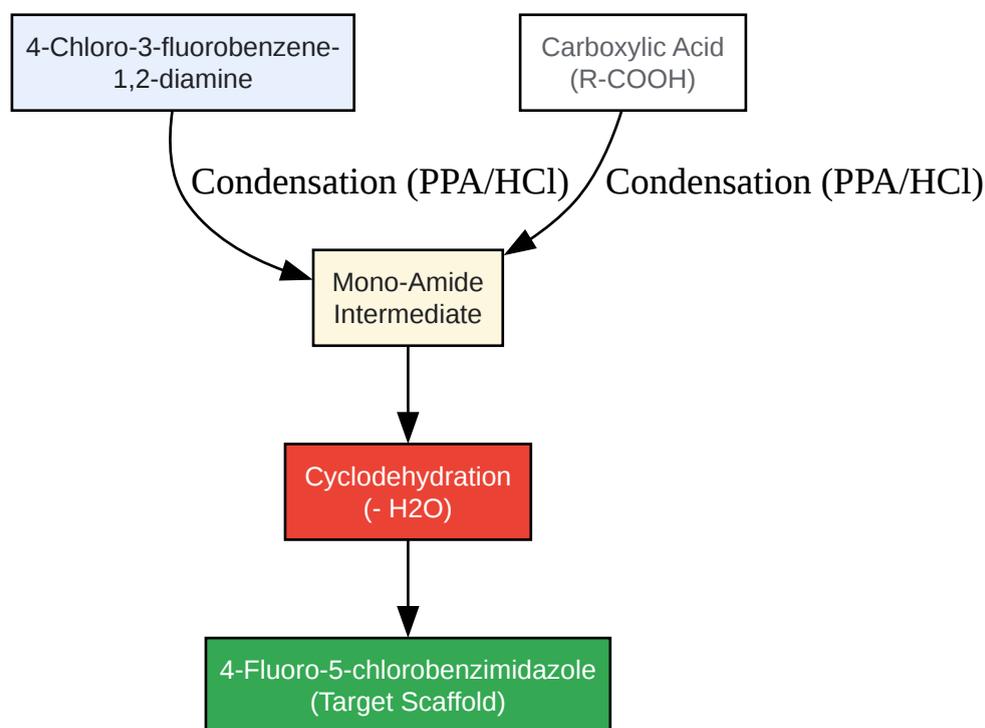
- Reactants: Diamine + Carboxylic Acid (R-COOH) or Orthoester.[1]
- Catalyst: 4N HCl or Polyphosphoric Acid (PPA).[1]
- Mechanism: Formation of mono-amide intermediate followed by acid-catalyzed cyclodehydration.[1]
- Note: The fluorine at C3 exerts an inductive effect that reduces the nucleophilicity of the adjacent amine (N2), potentially requiring higher temperatures (100–120°C) compared to non-fluorinated analogues.

Method B: Oxidative Cyclization (Aldehyde Route)

Ideal for mild conditions and sensitive substrates.[1]

- Reactants: Diamine + Aldehyde (R-CHO).[1]
- Oxidant: Na₂S₂O₅ (Sodium metabisulfite) or Air/O₂ with FeCl₃. [1]
- Solvent: DMF or DMSO.

Cyclization Mechanism Diagram



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Figure 2: Mechanism of benzimidazole formation via acid-catalyzed condensation.[1]

Pharmaceutical Applications & Case Studies

Kinase Inhibitor Design

In the design of ATP-competitive inhibitors, the benzimidazole core serves as the "hinge binder."

- **Fluorine Effect:** The C4-fluorine (in the benzimidazole numbering, derived from C3 of the diamine) interacts with backbone residues in the kinase hinge region via weak hydrogen bonding or electrostatic interactions.[1]
- **Chlorine Handle:** The C5-chlorine (derived from C4 of the diamine) projects into the hydrophobic pocket (gatekeeper region), increasing potency and selectivity.

Analytical Characterization (QC Standards)

To validate the identity of the synthesized diamine, the following spectral signatures are diagnostic:

- ^1H NMR (DMSO- d_6):
 - Two broad singlets for NH_2 protons (exchangeable with D_2O).[\[1\]](#)
 - Aromatic protons appear as a doublet of doublets due to H-F coupling.
 - Expected shift for H5 (ortho to F): $\sim 6.3\text{--}6.5$ ppm (shielded by amine, split by F).[\[1\]](#)
 - Expected shift for H6 (ortho to Cl): $\sim 6.6\text{--}6.8$ ppm.
- ^{19}F NMR:
 - Single peak around -130 to -140 ppm (typical for fluoro-anilines).[\[1\]](#)
- Mass Spectrometry (ESI+):
 - $[\text{M}+\text{H}]^+ = 161.03$ (approx).[\[1\]](#) Characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).[\[1\]](#)

Safety & Handling

- Health Hazards: Like all aromatic diamines, this compound should be treated as a potential sensitizer and carcinogen. It can be absorbed through the skin.
- Stability: Oxidizes rapidly to form dark-colored imines/diazo species.[\[1\]](#)
- Disposal: Incineration with scrubber for HF and HCl gases.

References

- Synthesis of Fluorinated Benzimidazoles: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Fluorinated Benzimidazoles as MEK Inhibitors."
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- General Synthesis of o-Phenylenediamines: Organic Syntheses, "Reduction of Nitroanilines to Phenylenediamines."

- Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry, "Applications of Fluorine in Drug Design." [1]

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